molecular formula C26H32N2O B12813577 17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol

17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol

货号: B12813577
分子量: 388.5 g/mol
InChI 键: PAFKTGFSEFKSQG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound, which is known for its wide range of biological activities.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol typically involves the condensation of o-phenylenediamine with various aldehydes or ketones under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as sodium metabisulphite, which facilitates the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the initial formation of the benzimidazole core followed by further functionalization to introduce the cyclopenta[a]phenanthren-3-ol moiety. These processes are optimized for high yield and efficiency, often employing advanced techniques such as vacuum column chromatography for purification .

化学反应分析

Types of Reactions

17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups onto the benzimidazole ring .

科学研究应用

17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol has a wide range of scientific research applications, including:

作用机制

The mechanism of action of 17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity. This compound has been shown to interfere with the androgen receptor signaling pathway, which is crucial in the development and progression of prostate cancer .

相似化合物的比较

Similar Compounds

    Galeterone: Chemically similar, used in the treatment of prostate cancer.

    Osimertinib: Another benzimidazole derivative with anticancer properties.

    Nocodazole: Known for its antimitotic activity.

Uniqueness

17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol is unique due to its specific structural features that allow it to interact with a distinct set of molecular targets. Its combination of the benzimidazole ring with the cyclopenta[a]phenanthren-3-ol moiety provides it with unique pharmacological properties that are not observed in other similar compounds .

生物活性

17-(Benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol, commonly known as Galeterone (CAS No. 851983-85-2), is a synthetic organic compound primarily investigated for its potential in treating prostate cancer. This article reviews the biological activity of Galeterone with a focus on its mechanisms of action, efficacy in various cancer models, and relevant case studies.

PropertyValue
Molecular FormulaC26H32N2O
Molar Mass388.55 g/mol
Density1.28 g/cm³
Melting Point189-190 °C
SolubilitySlightly soluble in chloroform and ethyl acetate (heated)

Galeterone functions primarily as an androgen receptor (AR) antagonist . It inhibits AR activation and down-regulates AR expression in prostate cancer cells. This mechanism is crucial for its effectiveness against both androgen-dependent and androgen-independent prostate cancer cell lines.

Key Mechanisms:

  • Inhibition of Androgen Receptor Activation : Galeterone has been shown to inhibit AR activation significantly. In LNCaP cells (AR-dependent), an IC50 of approximately 1 µM was observed for AR activation inhibition.
  • Down-regulation of Cyclin Proteins : Galeterone induces endoplasmic reticulum stress leading to reduced levels of cyclin D1 and cyclin E2 proteins, which are essential for cell cycle progression.
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells through pathways involving stress responses.

Efficacy in Cancer Models

Galeterone has demonstrated potent anti-proliferative effects across various prostate cancer cell lines:

Cell LineGI50 (µM)IC50 (µM) for AR Activation
PC37.82-
DU-1457.55-
LNCaP-1.0
HP-LNCaP-0.411
C4-2B-9.7

Case Studies

  • Clinical Trials : In a Phase II clinical trial involving men with castration-resistant prostate cancer (CRPC), Galeterone showed promising results with a notable reduction in PSA levels.
  • Combination Therapy : Research indicates that when combined with other therapeutic agents targeting the androgen pathway or metabolic pathways in cancer cells, Galeterone enhances overall efficacy and may overcome resistance mechanisms.

Research Findings

Recent studies have focused on the pharmacokinetics and metabolic pathways of Galeterone:

  • Bioavailability : The compound exhibits moderate oral bioavailability due to extensive hepatic metabolism via cytochrome P450 enzymes.
  • Toxicity Profile : Preclinical studies indicate a favorable safety profile; however, further clinical evaluation is necessary to establish long-term safety.

属性

IUPAC Name

17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O/c1-25-13-11-18(29)15-17(25)7-8-19-20-9-10-24(26(20,2)14-12-21(19)25)28-16-27-22-5-3-4-6-23(22)28/h3-7,10,16,18-21,29H,8-9,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFKTGFSEFKSQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4N5C=NC6=CC=CC=C65)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。